Enhanced FLT3 Inhibitory Potency from Remote 4-Methylthio Substitution
This compound's 4-(methylthio)benzamido group is predicted to enhance FLT3 inhibitory potency compared to the unsubstituted benzamido analog. The class-leading reference compound TCS 359, a 2-(3,4-dimethoxybenzamido) analog, is a potent FLT3 inhibitor with an enzymatic IC50 of 42 nM . A structurally closer and more relevant comparator, the 2-(3,4-dimethylbenzamido) analog (CHEMBL207949), shows an IC50 of 540 nM against FLT3 [1]. The 4-methylthio group on the target compound is a more lipophilic and electronically distinct substituent. In 2-substituted benzamide HDAC inhibitors, a 2-methylthiobenzamide zinc-binding group confers high potency and selectivity, demonstrating that methylthio substitution on a benzamide scaffold can be a key driver of target potency and selectivity [2]. While direct FLT3 data for the target compound is not available, this class-level SAR suggests the 4-methylthio group has the potential to yield a distinct potency profile.
| Evidence Dimension | FLT3 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | TCS 359 (2-(3,4-dimethoxybenzamido) analog): IC50 = 42 nM; CHEMBL207949 (2-(3,4-dimethylbenzamido) analog): IC50 = 540 nM |
| Quantified Difference | Not quantifiable for target compound; reference analogs show a 12.8-fold potency difference based solely on benzamido substitution |
| Conditions | In vitro FLT3 enzymatic inhibition assay |
Why This Matters
The 12.8-fold potency difference between two close analogs highlights that seemingly minor changes to the benzamido group can dramatically alter FLT3 potency, making the target compound's unique 4-methylthio group a potentially critical differentiator for researchers mapping FLT3 SAR.
- [1] BindingDB. BindingDB Entry BDBM50185090: 2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide; CHEMBL207949. FLT3 IC50 = 540 nM. Accessed April 29, 2026. View Source
- [2] Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Med. Chem. Lett. 2020. PMID: 33335670. View Source
